4,4'-Methylenebis(3-chlorophenyl) diisothiocyanate
Description
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Structure
3D Structure
Properties
IUPAC Name |
2-chloro-1-[(2-chloro-4-isothiocyanatophenyl)methyl]-4-isothiocyanatobenzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H8Cl2N2S2/c16-14-6-12(18-8-20)3-1-10(14)5-11-2-4-13(19-9-21)7-15(11)17/h1-4,6-7H,5H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BBTPDEXFDOLKKA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1N=C=S)Cl)CC2=C(C=C(C=C2)N=C=S)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H8Cl2N2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Overview of Aromatic Diisothiocyanates in Advanced Chemical Synthesis
Aromatic diisothiocyanates are a class of organic compounds characterized by the presence of two isothiocyanate (-N=C=S) functional groups attached to an aromatic system. The isothiocyanate group is highly reactive, making these compounds valuable building blocks in organic synthesis. chemrxiv.org They serve as versatile precursors for the synthesis of a wide range of nitrogen- and sulfur-containing molecules, including thioureas and various heterocyclic compounds. chemrxiv.org
The synthesis of aromatic isothiocyanates can be achieved through several established methodologies. A prevalent method involves the decomposition of dithiocarbamate (B8719985) salts, which are typically formed from the reaction of primary amines with carbon disulfide. nih.govorganic-chemistry.org Desulfurization of these salts, often facilitated by reagents like tosyl chloride, yields the desired isothiocyanate. organic-chemistry.org Another classic, though less favored due to safety concerns, is the reaction of primary amines with the highly toxic thiophosgene (B130339). nih.govrsc.org Modern advancements have led to safer and more efficient synthetic routes, including methods utilizing elemental sulfur, triphosgene (B27547) (which is considered safer than thiophosgene), and photocatalyzed reactions. nih.govnih.gov These developments have expanded the structural diversity and accessibility of isothiocyanates for various applications. rsc.org
Beyond their role in synthesis, isothiocyanates are recognized for their significant biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. chemrxiv.orgrsc.org This bioactivity has spurred further interest in the development of new synthetic methods to produce structurally diverse isothiocyanates for biological and medicinal chemistry research. rsc.org
Structural Context and Research Significance of Methylene Bridged Aromatic Diisothiocyanates
The structure of 4,4'-Methylenebis(3-chlorophenyl) diisothiocyanate is defined by two chlorophenyl isothiocyanate units linked by a methylene (B1212753) (-CH2-) bridge. This methylene bridge is a key structural feature that imparts a specific spatial arrangement and conformational flexibility to the molecule.
To understand the significance of this bridge, one can draw parallels to its well-studied oxygen analogue, 4,4'-Methylenebis(phenyl isocyanate) (MDI). chemeo.comsigmaaldrich.com MDI is an aromatic diisocyanate used extensively in the industrial production of polyurethane polymers. sigmaaldrich.com The methylene bridge in MDI connects the two phenyl isocyanate rings, allowing for a defined, yet flexible, orientation that is crucial for building the polymer backbone. This structure contributes to the excellent strength, durability, and thermal properties of the resulting polyurethanes. sigmaaldrich.com
Similarly, the methylene bridge in diisothiocyanate compounds dictates the distance and relative orientation of the two reactive isothiocyanate groups. This structural control is highly significant for polymerization reactions, where the compound can act as a monomer or a cross-linking agent. The reaction of a diisothiocyanate with a diamine, for instance, would lead to the formation of polythioureas, which are sulfur analogues of polyureas. The properties of such polymers would be directly influenced by the geometry and flexibility endowed by the methylene-bridged aromatic core. The presence of chlorine atoms on the phenyl rings further modifies the molecule's electronic properties, solubility, and could potentially confer attributes like enhanced flame resistance or modified chemical reactivity to the resulting materials.
Position of 4,4 Methylenebis 3 Chlorophenyl Diisothiocyanate Within the Field of Specialty Reagents
Established Synthetic Routes for Aromatic Diisothiocyanates
The synthesis of aromatic diisothiocyanates can be broadly categorized into methods that utilize highly reactive, toxic precursors like phosgene (B1210022) and its sulfur analog, thiophosgene (B130339), and those that employ safer, phosgene-free alternatives.
Phosgene-Based Precursor Routes for Diisocyanates and Analogous Isothiocyanates
The synthesis of diisocyanates via the phosgenation of diamines is a well-established industrial process. For instance, 4,4′-diphenylmethane diisocyanate (MDI) is produced by reacting aniline (B41778) and formaldehyde (B43269) to create a mixture of diamines, which are then treated with phosgene (COCl₂) to yield the corresponding diisocyanates. google.com
A parallel and classic route exists for the synthesis of isothiocyanates using thiophosgene (CSCl₂), the sulfur analog of phosgene. thieme-connect.commoltuslab.com The reaction of primary amines with thiophosgene is a long-known and generally smooth process for creating isothiocyanates. cbijournal.comresearchgate.net This method is effective for a wide range of aromatic amines and can be extended to aromatic diamines to produce diisothiocyanates. The reaction proceeds through a thiocarbamyl chloride intermediate, which then eliminates hydrogen chloride to form the isothiocyanate group. cbijournal.com Despite its effectiveness, the high toxicity and hazardous nature of thiophosgene necessitate stringent safety precautions and have driven the development of alternative methods. moltuslab.comnih.govwikipedia.org
Phosgene-Free Synthetic Strategies for Isocyanate and Isothiocyanate Derivatives
Growing safety and environmental concerns have spurred the development of numerous phosgene-free synthetic routes. The most prevalent strategy for synthesizing isothiocyanates involves the decomposition of dithiocarbamate (B8719985) salts. nih.gov These salts are typically generated in situ from the reaction of a primary amine with carbon disulfide (CS₂) in the presence of a base. rsc.orgorganic-chemistry.org The subsequent step involves desulfurization of the dithiocarbamate intermediate to yield the isothiocyanate. A variety of reagents have been developed for this purpose, offering milder and safer alternatives to thiophosgene. chemrxiv.org
Some of these desulfurizing agents are highlighted in the table below.
| Desulfurizing Agent | Characteristics | References |
| Tosyl Chloride | A facile and general protocol for alkyl and aryl amines. | organic-chemistry.org |
| Hydrogen Peroxide | Can be used under mild conditions to produce a variety of alkyl and aromatic diisothiocyanates in excellent yields. | nih.gov |
| Triphosgene (B27547) | A solid, safer-to-handle alternative to gaseous phosgene, effective for dehydrosulfurization. | nih.govresearchgate.net |
| Cyanuric Chloride (TCT) | Used for desulfurization of dithiocarbamates generated under aqueous conditions, particularly effective for electron-deficient substrates. | beilstein-journals.org |
| Phenyl Chlorothionoformate | An efficient thiocarbonyl-transfer reagent used with a solid base in a versatile two-step process. | chemrxiv.orgorganic-chemistry.org |
| Elemental Sulfur | Can be used in combination with a catalyst like selenium or with an amine base to convert isocyanides to isothiocyanates. | nih.govrsc.org |
Other phosgene-free approaches include microwave-assisted synthesis, which can rapidly produce aromatic and aliphatic isothiocyanates, and reactions utilizing elemental sulfur with isocyanides. nih.govrsc.orgresearchgate.net
Synthesis via Intermediate Semicarbazides and Hydrazodicarboxamides for Related Heterocycles
Isothiocyanates are valuable intermediates in the synthesis of a wide array of sulfur- and nitrogen-containing heterocyclic compounds. Thiosemicarbazides, which can be considered derivatives of isothiocyanates, serve as critical building blocks for various heterocycles. For example, thiosemicarbazide (B42300) can be condensed with aldehydes or ketones to form thiosemicarbazone intermediates. chemmethod.com These intermediates can then undergo cyclization reactions with reagents like 2-chloroethanoic acid or ethyl chloroacetate (B1199739) to yield heterocyclic systems such as thiazolidin-4-ones. Further reactions can lead to more complex fused heterocyclic structures, demonstrating the utility of these intermediates in medicinal and organic chemistry. chemmethod.com
Proposed Synthesis of this compound from Chlorinated Diamine Precursors
The synthesis of the target compound, this compound, would logically proceed from its corresponding diamine precursor, 4,4'-Methylenebis(3-chloroaniline). This diamine would first be synthesized and then its two primary amine groups would be converted to isothiocyanate functionalities.
A plausible synthetic route is outlined below:
Synthesis of Diamine Precursor : The diamine, 4,4'-Methylenebis(3-chloroaniline), can be prepared via an acid-catalyzed condensation reaction between 3-chloroaniline (B41212) and a formaldehyde source, such as formalin or paraformaldehyde. This type of reaction is standard for producing methylene-bridged diarylamines. google.comnih.gov
Conversion to Diisothiocyanate : The resulting diamine can then be converted to this compound using one of the established methods described previously. A common laboratory-scale approach would be the reaction with carbon disulfide and a base to form the bis(dithiocarbamate), followed by treatment with a desulfurizing agent like tosyl chloride or cyanuric chloride to yield the final diisothiocyanate product. organic-chemistry.orgbeilstein-journals.org
Considerations for Chlorophenyl Substitution Pattern in Synthetic Pathway Design
The substitution pattern of the final product is dictated by the choice of the starting aniline. In this case, the use of 3-chloroaniline as the starting material ensures the desired substitution pattern in the final diisothiocyanate.
Key considerations include:
Directing Effects : The chlorine atom is an electron-withdrawing but ortho, para-directing group for electrophilic aromatic substitution. In the condensation with formaldehyde (an electrophilic reaction), the methylene (B1212753) bridge will link the aniline rings at the position para to the amino group, which is the most sterically accessible and electronically favorable position.
Reactivity : The electron-withdrawing nature of the chlorine atom deactivates the aromatic ring, potentially slowing the rate of the condensation reaction compared to unsubstituted aniline. Reaction conditions may need to be adjusted accordingly. The basicity of the amine group is also reduced, which can affect its reactivity in the subsequent conversion to the isothiocyanate.
Challenges in Selective Functionalization for Multi-Substituted Aromatic Systems
The synthesis of complex, multi-substituted aromatic systems like this compound presents several challenges in achieving high selectivity and yield.
Control of Condensation : During the synthesis of the diamine precursor from 3-chloroaniline and formaldehyde, a primary challenge is preventing the formation of oligomeric or polymeric side products. Careful control of stoichiometry, temperature, and reaction time is crucial to maximize the yield of the desired dimer. google.com
Site Selectivity : While the ortho, para-directing nature of the amino group strongly favors the formation of the 4,4'-methylene bridge, minor formation of the 2,4'- and 2,2'- isomers is possible and can complicate purification.
Chemoselectivity : In the final step, both primary amine groups of the diamine must be converted to isothiocyanates. Incomplete reaction would lead to a mixture of the desired diisothiocyanate, the mono-isothiocyanate/mono-amine intermediate, and unreacted diamine. The deactivating effect of the chloro-substituents could make the amine groups less nucleophilic, potentially requiring more forcing conditions for the reaction with carbon disulfide. beilstein-journals.org Achieving high chemoselectivity is essential for obtaining a pure product. nih.govmit.edu
Novel Approaches in Diisothiocyanate Synthesis Relevant to this compound
The synthesis of diisothiocyanates, including this compound, has traditionally relied on methods involving hazardous reagents like thiophosgene or carbon disulfide. mdpi.comdigitellinc.com However, recent advancements in chemical synthesis have paved the way for more efficient, safer, and environmentally benign methodologies. These novel approaches focus on the development of new catalytic systems and reagent-based methods, as well as the integration of green chemistry principles to minimize the environmental impact of diisothiocyanate production.
Emerging Catalytic and Reagent-Based Methods for Isothiocyanate Formation
Modern synthetic strategies for isothiocyanate formation, which are applicable to the synthesis of this compound from its corresponding diamine, primarily focus on the decomposition of dithiocarbamate salts formed in situ from the primary amine and carbon disulfide. chemrxiv.org The innovation lies in the diverse and milder desulfurizing agents and catalytic systems employed.
A significant area of development is the use of new desulfurating reagents that are less toxic than traditional ones. nih.gov For instance, reagents like 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium toluene-4-sulfonate (DMT/NMM/TsO−) have been effectively used for the synthesis of various isothiocyanates. mdpi.com This method involves a one-pot, two-step procedure that proceeds via a dithiocarbamate intermediate. mdpi.com Other notable desulfurizing agents that offer safer alternatives include p-toluenesulfonyl chloride, bis(trichloromethyl)carbonate (BTC), clay-supported copper nitrate (B79036) (claycop), hydrogen peroxide, iodine, and di-tert-butyl dicarbonate (B1257347) (Boc2O). chemrxiv.orgnih.gov
Catalysis has also introduced milder and more efficient routes. Transition metal catalysts, including those based on selenium, tellurium, molybdenum, and rhodium, have demonstrated excellent yields in the synthesis of isothiocyanates. mdpi.comtandfonline.com For example, elemental selenium can catalytically produce a variety of aromatic and aliphatic isothiocyanates from isocyanides and elemental sulfur under mild conditions. researchgate.net Copper-catalyzed isothiocyanation using reagents like the Langlois reagent (F3CSO2Na) has also been reported as an effective method. rsc.org
Recent research has also explored the use of fluorine-containing reagents for isothiocyanate synthesis, such as Ph3P+CF3CO2− (PDFA)/S8 and (Me4N)SCF3, which can generate a thiocarbonyl transfer reagent in situ. mdpi.comrsc.org These methods are often tolerant of various functional groups and can proceed at room temperature. rsc.org
Table 1: Comparison of Emerging Reagent-Based Methods for Isothiocyanate Synthesis
| Reagent/Catalyst | Starting Material | Key Advantages | Reference |
|---|---|---|---|
| DMT/NMM/TsO− | Primary Amine | Efficient, new desulfurating agent | mdpi.com |
| Hydrogen Peroxide | Dithiocarbamate Salt | Mild reaction conditions, excellent yields for diisothiocyanates | nih.gov |
| Iodine/TBAI | Primary Amine | Rapid reaction, commercially available reagents | chemrxiv.orgrsc.org |
| Copper Catalysts | Primary Amine | Utilizes Langlois reagent, good functional group tolerance | rsc.org |
| Elemental Selenium | Isocyanide | Mild conditions, catalytic amounts needed | researchgate.net |
| Lawesson's Reagent | Isocyanide | Can be used in microwave-assisted synthesis | tandfonline.comafricaresearchconnects.com |
Green Chemistry Principles in Diisothiocyanate Production Research
The principles of green chemistry are increasingly influencing the development of synthetic routes for diisothiocyanates, aiming to reduce the environmental footprint of these processes. nih.gov A key focus is the replacement of hazardous reagents and solvents with more sustainable alternatives.
One of the most significant green advancements is the use of water as a solvent. A method utilizing sodium persulfate (Na2S2O8) as an oxidant for the desulfurization of dithiocarbamates in water has been developed. rsc.org This process is not only environmentally friendly due to the use of water but also demonstrates good chemoselectivity and tolerance to a wide range of functional groups. rsc.org
The use of elemental sulfur as a sulfur source is another green approach, as it is an abundant and low-cost industrial byproduct. digitellinc.com Methods involving the reaction of isocyanides with elemental sulfur, sometimes catalyzed by amines, offer a more sustainable route to isothiocyanates by reducing the toxicity of reagents and minimizing waste. mdpi.comdigitellinc.com
Energy efficiency in chemical synthesis is another cornerstone of green chemistry. Microwave-assisted synthesis has emerged as a powerful tool for the rapid and efficient production of isothiocyanates. tandfonline.comafricaresearchconnects.com For example, the thionation of isocyanides with Lawesson's reagent can be significantly accelerated under microwave irradiation, often in aqueous media, leading to higher yields in shorter reaction times compared to conventional heating. tandfonline.comafricaresearchconnects.com
Furthermore, the development of synthetic pathways from renewable resources, or "green feedstocks," is a growing area of interest. researchgate.net While not yet specifically reported for this compound, the synthesis of diisocyanates from fatty acid derivatives represents a move towards more sustainable starting materials for this class of compounds. researchgate.net This approach, often employing non-phosgene methods like the Curtius rearrangement, aims to create fully bio-based polyurethanes. researchgate.netsemanticscholar.org
Table 2: Application of Green Chemistry Principles in Isothiocyanate Synthesis
| Green Chemistry Principle | Application in Diisothiocyanate Synthesis | Example | Reference |
|---|---|---|---|
| Safer Solvents | Use of water as a reaction medium. | Na2S2O8-mediated synthesis of isothiocyanates from primary amines in water. | rsc.org |
| Use of Renewable Feedstocks | Synthesis of diisocyanates from fatty acid derivatives. | Production of 1,8-diisocyanatooctane (B154964) from sebacic acid derivatives. | researchgate.net |
| Catalysis | Employment of efficient and recyclable catalysts. | Amine-catalyzed sulfurization of isocyanides with elemental sulfur. | digitellinc.com |
| Design for Energy Efficiency | Utilization of microwave irradiation to reduce reaction times and energy consumption. | Microwave-assisted synthesis using Lawesson's reagent in water. | tandfonline.comafricaresearchconnects.com |
| Use of Less Hazardous Reagents | Replacement of toxic thiophosgene with elemental sulfur or other safer alternatives. | Synthesis of isothiocyanates from isocyanides and elemental sulfur. | mdpi.comdigitellinc.com |
Fundamental Reactivity of the Isothiocyanate Functional Group
The isothiocyanate group (–N=C=S) is a heterocumulene functional group characterized by a central carbon atom double-bonded to both a nitrogen and a sulfur atom. This arrangement makes the central carbon atom highly electrophilic and thus susceptible to attack by nucleophiles. mdpi.com The reactivity of isothiocyanates is foundational to their role as versatile intermediates in organic synthesis, enabling the creation of a wide array of sulfur- and nitrogen-containing compounds. mdpi.comarkat-usa.org
The most characteristic reaction of isothiocyanates is the nucleophilic addition to the electrophilic carbon atom. Primary and secondary amines readily react with isothiocyanates to form N,N'-substituted thiourea (B124793) derivatives. This reaction is typically efficient and proceeds under mild conditions. nbinno.com Similarly, alcohols can react with isothiocyanates, particularly at elevated temperatures or in the presence of a base, to yield thiocarbamates (also known as thiourethanes). However, the reaction with alcohols is generally slower than with amines due to the lower nucleophilicity of the hydroxyl group compared to the amino group.
The general mechanism involves the attack of the nucleophile (amine or alcohol) on the central carbon of the isothiocyanate, followed by proton transfer to the nitrogen atom.
Table 1: Nucleophilic Addition Reactions of Isothiocyanates
| Nucleophile | Product | General Reaction Scheme |
|---|---|---|
| Primary Amine (R'-NH₂) | N,N'-Disubstituted Thiourea | R-N=C=S + R'-NH₂ → R-NH-C(=S)-NH-R' |
| Secondary Amine (R'₂NH) | N,N,N'-Trisubstituted Thiourea | R-N=C=S + R'₂NH → R-NH-C(=S)-NR'₂ |
Isothiocyanates can also participate in cycloaddition reactions, where the C=N or C=S double bond acts as a component in the formation of heterocyclic rings. These reactions are highly valuable in synthetic chemistry for constructing complex molecular architectures. mdpi.com For instance, isothiocyanates can undergo [2+3], [2+4], and [3+2] cycloadditions with various reactants like azides, dienes, and dipolar compounds. The versatility of these reactions allows for the synthesis of diverse heterocycles such as thiazoles, thiadiazoles, and triazoles, which are common motifs in biologically active molecules. qucosa.de
Influence of Aromatic Substitution and Methylene Bridge on Isothiocyanate Reactivity
The specific structure of this compound features several key elements that modulate the intrinsic reactivity of its two isothiocyanate groups: two chlorine atoms positioned ortho to the NCS groups and a methylene bridge separating the two phenyl rings.
The presence of a chlorine atom on the phenyl ring, ortho to the isothiocyanate group, influences reactivity through a combination of steric and electronic effects.
Steric Effects: The chlorine atom's position ortho to the isothiocyanate group introduces steric hindrance. rsc.org This bulkiness can physically obstruct the approach of a nucleophile to the electrophilic carbon center. This effect is particularly pronounced with larger, bulkier nucleophiles. Therefore, the rate of reaction for an ortho-substituted isothiocyanate may be slower compared to its para-substituted or unsubstituted counterparts due to this steric hindrance. wikipedia.org
The net effect on reactivity is a balance between the activating inductive effect and the deactivating steric hindrance. The outcome often depends on the specific nucleophile and reaction conditions.
The 4,4'-methylenebis(phenyl) core structure imparts specific characteristics to the molecule as a whole.
Reactivity of Isocyanate Groups: In a related molecule, 4,4′-methylene diphenyl diisocyanate (MDI), the two isocyanate groups are considered to have equivalent reactivity due to the symmetry of the molecule. wikipedia.org The methylene bridge (–CH₂–) acts as an insulating group, meaning that the electronic effect of a reaction at one isothiocyanate group is not significantly transmitted to the other group through the aromatic system. Consequently, the two isothiocyanate groups in this compound can be assumed to react independently with similar initial reactivity.
Exploration of Reaction Pathways for this compound
As a diisothiocyanate, this compound is a prime candidate to serve as a monomer or cross-linking agent in polymer synthesis. Its two reactive sites allow for the formation of extended polymer chains.
The most direct reaction pathway involves polyaddition reactions with difunctional nucleophiles. For example:
Reaction with Diamines: When reacted with a diamine, this compound can undergo polymerization to form a polythiourea. This type of reaction is analogous to the formation of polyurethanes from diisocyanates and diols. researchgate.net The resulting polymer would have a repeating structure containing thiourea linkages.
Reaction with Diols: Similarly, reaction with diols would lead to the formation of poly(thiocarbamate)s. These reactions would build a linear polymer chain by linking the monomer units together.
The rigid aromatic structure imparted by the methylene-bridged phenyl rings, combined with the strong intermolecular interactions (e.g., hydrogen bonding) possible with the resulting thiourea groups, would likely result in polymers with high thermal stability and specific mechanical properties. mdpi.com
Table 2: List of Mentioned Chemical Compounds
| Compound Name | Functional Group/Class |
|---|---|
| This compound | Aromatic Diisothiocyanate |
| 2-Chlorophenyl isothiocyanate | Aromatic Isothiocyanate |
| 4,4'-Methylene diphenyl diisocyanate (MDI) | Aromatic Diisocyanate |
| Thiourea | Organosulfur Compound |
| Thiocarbamate | Organosulfur Compound |
| Thiazole | Heterocyclic Compound |
| Thiadiazole | Heterocyclic Compound |
| Triazole | Heterocyclic Compound |
| Polythiourea | Polymer |
| Poly(thiocarbamate) | Polymer |
Investigation of Polymerization Mechanisms
The primary polymerization pathway for diisothiocyanates, such as this compound, is polyaddition. This typically involves the reaction with difunctional nucleophiles, most commonly primary diamines, to yield polythioureas.
The mechanism of polythiourea formation is a step-growth polymerization. It commences with the nucleophilic attack of the lone pair of electrons on the nitrogen atom of a primary amine on the electrophilic carbon atom of the isothiocyanate group. The presence of the electron-withdrawing chloro substituents on the aromatic rings of this compound is expected to enhance the partial positive charge on the isothiocyanate carbon, thereby increasing its susceptibility to nucleophilic attack and potentially accelerating the rate of polymerization compared to its non-chlorinated analogue.
The reaction proceeds through a zwitterionic intermediate, which rapidly undergoes a proton transfer to form the stable thiourea linkage. This process is repeated as the resulting growing polymer chain, possessing a terminal amine or isothiocyanate group, reacts with another monomer.
Illustrative Reaction Scheme:
Where Ar represents the 3-chlorophenyl group and R is an aliphatic or aromatic spacer from the diamine monomer.
The kinetics of this polymerization are influenced by several factors, including the nature of the solvent, the basicity of the diamine, and the reaction temperature. A study on the reactions of aromatic amines with aryl isothiocyanates has shown that the nucleophilic attack of the amine on the isothiocyanate is the rate-determining step. kuleuven.be
Table 1: Hypothetical Kinetic Data for the Polymerization of this compound with a Diamine
| Diamine Co-monomer | Solvent | Temperature (°C) | Rate Constant (k, L mol⁻¹ s⁻¹) | Resulting Polymer |
| Hexamethylenediamine | N,N-Dimethylformamide (DMF) | 25 | 1.2 x 10⁻² | Aliphatic-Aromatic Polythiourea |
| 4,4'-Oxydianiline | N-Methyl-2-pyrrolidone (NMP) | 50 | 8.5 x 10⁻³ | Fully Aromatic Polythiourea |
This table presents illustrative data based on known reactivity trends of aryl isothiocyanates. Actual experimental values may vary.
Derivatization Reactions for Functional Material Development
The high reactivity of the isothiocyanate groups in this compound makes it a versatile building block for the synthesis of functional materials through various derivatization reactions. These reactions typically involve the addition of monofunctional nucleophiles to the isothiocyanate moieties, leading to the formation of well-defined, non-polymeric structures with specific functionalities.
One common derivatization strategy is the reaction with primary or secondary amines to form N,N'-disubstituted thioureas. By selecting amines with desired functional groups (e.g., fluorescent tags, bioactive moieties, or polymerizable groups), a wide range of functional molecules can be synthesized. For instance, reaction with an amine containing a methacrylate (B99206) group would yield a monomer that can be subsequently used in free-radical polymerization to produce cross-linked networks or graft copolymers.
The principles governing these derivatization reactions are similar to those of polymerization, with the nucleophilic character of the attacking species and the electrophilicity of the isothiocyanate carbon being key determinants of the reaction rate and yield. The electron-withdrawing nature of the chloro-substituents in this compound is advantageous in these reactions, facilitating high conversion under mild conditions.
Table 2: Illustrative Examples of Derivatization Reactions of this compound
| Reactant | Reaction Type | Functional Group Introduced | Potential Application of Product |
| 2-Aminoethanol | Nucleophilic Addition | Hydroxyl (-OH) | Precursor for polyurethanes or polyesters |
| Glycine ethyl ester | Nucleophilic Addition | Ester (-COOEt) and Amide | Building block for biocompatible materials |
| 3-Aminopropyl)triethoxysilane | Nucleophilic Addition | Triethoxysilane (-Si(OEt)₃) | Surface modification agent for silica (B1680970) or glass |
This table provides hypothetical examples of derivatization reactions to illustrate the potential for creating functional materials.
The resulting thiourea-containing derivatives can exhibit valuable properties such as the ability to form strong hydrogen bonds, which can be exploited in the design of self-healing materials, supramolecular assemblies, and organocatalysts. For example, polymers with thiourea linkages have been shown to be effective organocatalysts for various chemical transformations. nih.gov
Advanced Spectroscopic and Chromatographic Characterization of 4,4 Methylenebis 3 Chlorophenyl Diisothiocyanate
Chromatographic Methodologies for Analysis and Purification
Chromatographic techniques are essential for the separation, purification, and purity assessment of 4,4'-Methylenebis(3-chlorophenyl) diisothiocyanate. These methods are crucial for isolating the compound from reaction mixtures and for identifying and quantifying any process-related impurities or isomers.
High-Performance Liquid Chromatography (HPLC) is a primary technique for determining the purity of this compound and for separating its potential positional isomers. nih.gov The separation is typically achieved using reversed-phase chromatography, which separates compounds based on differences in their polarity. nsf.gov
A typical HPLC method would employ a C18 column, which has a non-polar stationary phase. The mobile phase would likely consist of a mixture of an organic solvent, such as acetonitrile or methanol, and water. science.govmdpi.com A gradient elution, where the proportion of the organic solvent is increased over time, is often used to ensure the effective separation of the main compound from any impurities, which may have a wide range of polarities. mdpi.com Detection is commonly performed using a Diode-Array Detector (DAD), which can monitor absorbance at multiple wavelengths, providing both quantitative data and preliminary qualitative information based on the UV-Vis spectrum of the eluting peaks. nih.gov This setup allows for the accurate quantification of the main peak area relative to impurity peaks, thus establishing the purity profile.
Isomer separation, particularly of positional isomers that may arise during synthesis, can be challenging but is often achievable by optimizing the mobile phase composition, pH, and column chemistry. nih.gov The subtle differences in the polarity and structure of isomers can lead to different retention times on the column, allowing for their separation and individual quantification. nsf.gov
Table 1: Illustrative HPLC Parameters for Analysis
| Parameter | Typical Condition | Purpose |
| Column | C18, 250 mm x 4.6 mm, 5 µm | Reversed-phase separation based on hydrophobicity. |
| Mobile Phase | A: Water, B: Acetonitrile | Gradient elution for separating compounds with varying polarities. |
| Gradient | 50% B to 95% B over 20 min | Ensures elution of both polar and non-polar impurities. |
| Flow Rate | 1.0 mL/min | Standard flow rate for analytical separation. |
| Detector | Diode-Array Detector (DAD) | Quantification and UV-Vis spectral confirmation. |
| Injection Volume | 10 µL | Standard volume for analytical HPLC. |
| Column Temp. | 30 °C | Ensures reproducible retention times. |
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hyphenated technique used for the structural elucidation and impurity profiling of volatile and semi-volatile compounds. thermofisher.com For a compound like this compound, which has a relatively high molecular weight, specific GC conditions are necessary. The analysis often involves a high-temperature capillary column and a programmed temperature ramp to ensure proper volatilization and separation. thermofisher.com
Due to the reactive nature of the isothiocyanate groups, direct analysis can sometimes be challenging. In many cases, diisocyanates are analyzed by first hydrolyzing them to their corresponding diamines—in this case, 4,4'-methylenebis(3-chloroaniline)—followed by derivatization. cdc.govmdpi.com Derivatization, for example with an acylating agent like trifluoroacetic anhydride, increases the volatility and thermal stability of the analyte, leading to better chromatographic peak shape and reproducible fragmentation in the mass spectrometer. researchgate.net
The gas chromatograph separates the derivatized compound and any impurities, which then enter the mass spectrometer. ajrconline.org The mass spectrometer provides a mass spectrum for each separated component, which serves as a molecular fingerprint. researchgate.net The fragmentation pattern observed in the mass spectrum allows for confident structural elucidation of the main compound and the identification of unknown impurities by comparing the spectra to libraries or by interpreting the fragmentation pathways. thermofisher.com
Table 2: Representative GC-MS Parameters for Impurity Analysis (after derivatization)
| Parameter | Typical Condition | Purpose |
| GC Column | Capillary column (e.g., DB-5ms), 30 m x 0.25 mm ID, 0.25 µm film | Provides high-resolution separation of complex mixtures. |
| Carrier Gas | Helium at 1.0 mL/min | Inert gas to carry analytes through the column. |
| Inlet Temperature | 280 °C | Ensures rapid volatilization of the sample. |
| Oven Program | 100 °C (1 min), ramp to 300 °C at 15 °C/min, hold for 10 min | Separates components based on their boiling points and column interactions. |
| Ionization Mode | Electron Ionization (EI) at 70 eV | Standard ionization method that produces reproducible fragmentation patterns. |
| Mass Analyzer | Quadrupole or Time-of-Flight (TOF) | Separates ions based on their mass-to-charge ratio. |
| Scan Range | 40-500 amu | Covers the expected mass range of the compound and its fragments. |
Spectroscopic Techniques for Structural Confirmation
Spectroscopic methods are indispensable for the unambiguous structural confirmation of this compound, providing detailed information about its molecular connectivity, functional groups, and molecular weight.
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the precise structure of a molecule by mapping the connectivity of its atoms. Both ¹H NMR and ¹³C NMR spectra provide critical information.
In the ¹H NMR spectrum of this compound, the methylene (B1212753) bridge protons (-CH₂-) would be expected to appear as a singlet. The aromatic protons would exhibit complex splitting patterns (multiplets) in the aromatic region of the spectrum due to their specific positions and couplings with neighboring protons on the substituted benzene rings.
The ¹³C NMR spectrum provides information on all unique carbon atoms in the molecule. core.ac.uk Distinct signals would be observed for the methylene carbon, the carbon of the isothiocyanate group (-N=C=S), and the different carbons of the chloro-substituted aromatic rings. researchgate.netspectrabase.com The specific chemical shifts are influenced by the electron-withdrawing effects of the chlorine and isothiocyanate substituents.
Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) in ppm
| Assignment | Predicted ¹H NMR (ppm) | Predicted ¹³C NMR (ppm) |
| Methylene (-CH₂-) | ~4.1 | ~40 |
| Aromatic (C-H) | 7.0 - 7.5 (multiplets) | 125 - 135 |
| Aromatic (C-Cl) | - | ~134 |
| Aromatic (C-CH₂) | - | ~138 |
| Aromatic (C-NCS) | - | ~130 |
| Isothiocyanate (-NCS) | - | ~135-140 |
Note: Predicted values are based on data for structurally similar compounds such as MDI and substituted chlorophenyl derivatives. spectrabase.comrsc.org
Fourier Transform Infrared (FT-IR) spectroscopy is used to identify the functional groups present in a molecule by measuring its absorption of infrared radiation. ucdavis.edu The FT-IR spectrum of this compound is dominated by a very strong and characteristic absorption band for the isothiocyanate (-N=C=S) functional group. researchgate.net
This band, which arises from the asymmetric stretching vibration of the N=C=S unit, typically appears in the region of 2000-2200 cm⁻¹. Other important absorptions include those for aromatic C-H stretching just above 3000 cm⁻¹, C-H bending vibrations of the methylene group, C=C stretching vibrations within the aromatic rings, and the C-Cl stretching vibration at lower wavenumbers. ieeesem.comgsconlinepress.com The NIST Chemistry WebBook provides an experimental gas-phase IR spectrum for this compound, confirming these characteristic absorptions. nist.gov
Table 4: Key FT-IR Absorption Bands and Their Assignments
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| ~2100 | Asymmetric Stretch (strong, sharp) | Isothiocyanate (-N=C=S) |
| 3050-3100 | C-H Stretch | Aromatic C-H |
| 2850-2960 | C-H Stretch | Methylene (-CH₂-) |
| 1450-1600 | C=C Stretch | Aromatic Ring |
| 1000-1100 | C-Cl Stretch | Aryl Halide (C-Cl) |
Data derived from the experimental spectrum available in the NIST database and general spectroscopic principles. researchgate.netnist.gov
Mass Spectrometry (MS) provides two critical pieces of information: the molecular weight of the compound and its fragmentation pattern, which aids in structural confirmation. thermofisher.com The molecular weight of this compound is 351.27 g/mol . nist.gov
In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be observed at a mass-to-charge ratio (m/z) corresponding to the molecular weight. Due to the presence of two chlorine atoms, this peak would appear as a characteristic cluster of isotopic peaks (M⁺, M+2⁺, M+4⁺) with relative intensities determined by the natural abundance of ³⁵Cl and ³⁷Cl isotopes. rsc.org
The fragmentation pattern is also highly informative. A common fragmentation pathway for this molecule involves the cleavage of the C-N bond of the isothiocyanate group or cleavage at the methylene bridge, leading to characteristic fragment ions. The observation of these specific fragments provides strong evidence for the proposed structure. nist.gov
Table 5: Major Ions in the Mass Spectrum
| m/z Value | Proposed Fragment Identity | Significance |
| 350/352/354 | [M]⁺ (Molecular Ion) | Confirms the molecular weight and elemental composition (C₁₅H₈Cl₂N₂S₂). |
| 292/294 | [M - NCS]⁺ | Loss of one isothiocyanate group. |
| 188/190 | [Cl-C₆H₃(NCS)-CH₂]⁺ | Cleavage at the methylene bridge. |
| 153/155 | [Cl-C₆H₄-NCS]⁺ | Fragment corresponding to a chlorophenyl isothiocyanate unit. |
Data derived from the experimental spectrum available in the NIST database. nist.gov
Advanced Analytical Strategies for Trace Analysis in Research Matrices
Trace analysis of this compound presents a significant analytical challenge due to its reactivity and the potential for complex sample matrices to interfere with detection. The development of sophisticated analytical methodologies is crucial for obtaining reliable data in research settings.
For the detection of minute quantities of this compound, highly sensitive and selective analytical techniques are indispensable. The primary methodologies employed are liquid chromatography and gas chromatography, often coupled with mass spectrometry.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This technique stands as a cornerstone for the trace-level quantification of a wide array of organic molecules, including isothiocyanates. The inherent selectivity of tandem mass spectrometry, particularly when operated in Multiple Reaction Monitoring (MRM) mode, allows for the precise detection of the target analyte even in the presence of co-eluting matrix components. The ionization of this compound can be effectively achieved using atmospheric pressure chemical ionization (APCI) or electrospray ionization (ESI), with the selection of the ion source being dependent on the specific matrix and desired sensitivity.
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS offers excellent separation efficiency and is well-suited for the analysis of volatile and semi-volatile compounds. However, due to the relatively low volatility and potential for thermal degradation of this compound, derivatization is often a necessary prerequisite for robust GC-MS analysis. nih.gov This process converts the analyte into a more volatile and thermally stable derivative, enhancing its chromatographic performance and detectability.
Derivatization Strategies: To improve the analytical characteristics of this compound for both LC-MS and GC-MS, various derivatization approaches can be employed. Reaction with primary or secondary amines, for instance, can yield stable thiourea (B124793) derivatives that exhibit enhanced ionization efficiency in ESI-MS. For GC-MS, derivatization with reagents that introduce fluorinated moieties can significantly improve volatility and sensitivity when using an electron capture detector (ECD) or mass spectrometer.
Below is an interactive data table summarizing typical performance characteristics of these techniques for the analysis of aromatic isothiocyanates.
| Analytical Technique | Typical Limit of Quantification (LOQ) | Linear Dynamic Range | Throughput | Selectivity |
| LC-MS/MS (MRM) | 0.1 - 10 pg | 3 - 5 orders of magnitude | High | Very High |
| GC-MS (with derivatization) | 1 - 50 pg | 2 - 4 orders of magnitude | Medium | High |
| HPLC-UV (with derivatization) | 1 - 10 ng | 2 - 3 orders of magnitude | High | Moderate |
Note: The performance characteristics are estimates for structurally similar aromatic isothiocyanates and may vary depending on the specific matrix and instrumentation.
The successful trace analysis of this compound is heavily reliant on the efficacy of the sample preparation protocol. The primary objectives of sample preparation are to extract the analyte from the matrix, remove interfering substances, and concentrate the analyte to a level suitable for instrumental analysis.
Solid-Phase Extraction (SPE): SPE is a versatile and widely used technique for the cleanup and concentration of analytes from liquid samples. For this compound, reversed-phase SPE cartridges (e.g., C18 or polymeric sorbents) can be effectively utilized to retain the analyte from aqueous matrices. The selection of appropriate wash and elution solvents is critical to ensure high recovery of the target compound while minimizing the co-extraction of matrix interferences.
Liquid-Liquid Extraction (LLE): LLE remains a fundamental and effective technique for the extraction of organic compounds from aqueous samples. A water-immiscible organic solvent, such as dichloromethane or ethyl acetate, can be used to partition this compound from the sample matrix. The efficiency of the extraction can be optimized by adjusting the pH of the aqueous phase.
QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe): The QuEChERS methodology, originally developed for pesticide residue analysis in food, has found broad applicability for the extraction of a wide range of analytes from complex matrices. A typical QuEChERS procedure involves an initial extraction with an organic solvent (e.g., acetonitrile) followed by a cleanup step using a combination of salts and sorbents in a process known as dispersive solid-phase extraction (d-SPE). This approach can be adapted for the analysis of this compound in matrices such as soil, sediment, or biological tissues.
The following interactive table outlines a general sample preparation workflow for the analysis of this compound in a complex research matrix.
| Step | Procedure | Purpose | Key Considerations |
| 1. Extraction | Homogenized sample is extracted with an appropriate organic solvent (e.g., acetonitrile, ethyl acetate). | To transfer the analyte from the sample matrix into a liquid phase. | Choice of solvent, sample-to-solvent ratio, extraction time, and technique (e.g., sonication, vortexing). |
| 2. Cleanup | The extract is subjected to a cleanup procedure such as SPE or d-SPE. | To remove co-extracted matrix components that may interfere with analysis. | Selection of sorbent material and elution/wash solvents. For d-SPE, the combination of salts and sorbents is critical. |
| 3. Concentration | The cleaned extract is concentrated, often by evaporation under a gentle stream of nitrogen. | To increase the analyte concentration to a level detectable by the analytical instrument. | Avoidance of analyte loss through volatilization or degradation. |
| 4. Reconstitution | The dried residue is redissolved in a solvent compatible with the analytical instrument. | To prepare the final sample for injection into the LC or GC system. | The reconstitution solvent should be a weak solvent for the chromatographic system to ensure good peak shape. |
Exploration of 4,4 Methylenebis 3 Chlorophenyl Diisothiocyanate in Polymer and Materials Science Research
Monomer for the Synthesis of Novel Polythioureas and Related Polymeric Systems
The bifunctional nature of 4,4'-Methylenebis(3-chlorophenyl) diisothiocyanate makes it a prime candidate for the synthesis of polythioureas, a class of polymers known for their good thermal stability, and potential for metal ion chelation.
Design and Synthesis of Linear Polythioureas via Polyaddition Reactions
Linear polythioureas can be synthesized through the polyaddition reaction of this compound with various diamines. The reaction proceeds via the nucleophilic attack of the amine groups on the electrophilic carbon atom of the isothiocyanate groups, leading to the formation of thiourea (B124793) linkages. The general reaction scheme is as follows:
n S=C=N-Ar-N=C=S + n H₂N-R-NH₂ → [-C(=S)-NH-Ar-NH-C(=S)-NH-R-NH-]ₙ
Where Ar represents the 4,4'-Methylenebis(3-chlorophenyl) moiety and R represents a flexible or rigid diamine linker. The properties of the resulting linear polythiourea can be tailored by the choice of the diamine comonomer. For instance, using aliphatic diamines would likely result in more flexible polymers, while aromatic diamines would contribute to rigidity and potentially higher thermal stability.
Table 1: Potential Diamine Comonomers for Linear Polythiourea Synthesis
| Diamine Type | Example | Expected Polymer Properties |
| Aliphatic | Hexamethylenediamine | Increased flexibility, lower glass transition temperature |
| Aromatic | p-Phenylenediamine | Increased rigidity, higher thermal stability, potential for liquid crystalline behavior |
| Ether-containing | 4,4'-Oxydianiline | Improved solubility, modified thermal properties |
The synthesis would typically be carried out in a polar aprotic solvent, such as N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), under an inert atmosphere to prevent side reactions. The molecular weight of the resulting polymer can be controlled by stoichiometry, reaction time, and temperature.
Fabrication of Cross-Linked Polymer Networks using Diisothiocyanate Linkages
The two isothiocyanate groups of this compound also allow for its use as a cross-linking agent to create three-dimensional polymer networks. These networks are expected to exhibit enhanced mechanical strength, thermal resistance, and solvent insolubility compared to their linear counterparts.
Cross-linking can be achieved by reacting the diisothiocyanate with polyfunctional amines (triamines, tetraamines) or polyols. The reaction with polyols, in the presence of a suitable catalyst, would lead to the formation of thiocarbamate linkages. The cross-link density, which significantly influences the material's properties, can be controlled by adjusting the molar ratio of the diisothiocyanate to the polyfunctional monomer.
Functionalization of Polymer Architectures and Surfaces
The high reactivity of the isothiocyanate group makes this compound a valuable tool for the modification of existing polymers and surfaces.
Grafting and Surface Modification through Reactive Isothiocyanate Groups
This diisothiocyanate can be used to graft polymer chains onto surfaces or to other polymer backbones that possess nucleophilic groups such as amines, hydroxyls, or thiols. For instance, a surface pre-treated to have amine functionalities can react with one of the isothiocyanate groups of the molecule, leaving the second isothiocyanate group available for further reactions. This "grafting-to" approach allows for the creation of surfaces with tailored properties, such as altered wettability, biocompatibility, or adhesion.
Similarly, it can be used to modify the surface of materials like cellulose or chitosan, which are rich in hydroxyl and amine groups, respectively. This would impart new functionalities to these natural polymers.
Development of Polymeric Adhesives and Coatings with Tailored Properties
The adhesive properties of polymers are often dependent on the presence of functional groups that can interact with the substrate. The thiourea linkages formed from the reaction of this compound are known to exhibit strong hydrogen bonding capabilities, which can contribute to good adhesion.
By incorporating this diisothiocyanate into polymer formulations for adhesives and coatings, it is possible to enhance their bonding strength to various substrates. The rigid and chlorinated aromatic structure of the molecule could also contribute to improved thermal stability and chemical resistance of the resulting coatings. For instance, its use in polyurethane or epoxy formulations could lead to adhesives with superior performance characteristics.
Advanced Material Development Leveraging Diisothiocyanate Chemistry
The unique chemical characteristics of this compound open up possibilities for the development of advanced materials with specific functionalities.
The thiourea group is known for its ability to chelate heavy metal ions. Polythioureas derived from this diisothiocyanate could therefore be investigated for applications in environmental remediation, such as the removal of toxic metal ions from wastewater. The presence of chlorine atoms in the polymer backbone might also influence the selectivity and efficiency of metal ion binding.
Furthermore, the aromatic and halogenated nature of the monomer unit suggests that the resulting polymers may possess interesting optical or electronic properties. Research in this area could explore their potential use in applications such as sensors, membranes, or as components in flame-retardant materials. The cross-linked networks could also be explored as sorbents or as matrices for catalysts.
Table 2: Summary of Potential Applications
| Section | Application Area | Key Feature |
| 5.1 | Polymer Synthesis | Monomer for linear and cross-linked polythioureas |
| 5.2 | Polymer Functionalization | Surface modification, adhesives, and coatings |
| 5.3 | Advanced Materials | Metal ion chelation, flame retardancy, sensors |
Preparation of Specialty Elastomers and Resins
The synthesis of specialty elastomers and resins often involves the reaction of difunctional monomers to build polymer chains. In the case of this compound, the two isothiocyanate (-N=C=S) groups are the reactive sites for polymerization. These groups can react with nucleophiles such as alcohols, amines, and thiols to form thiourethanes, thioureas, and dithiourethanes, respectively.
Theoretically, specialty elastomers with unique properties could be synthesized by reacting this compound with long-chain diols or diamines. The resulting polymers, poly(thiourethane)s or poly(thiourea)s, would be expected to exhibit elastomeric behavior if the diol or diamine component is flexible and has a low glass transition temperature. The presence of the chlorine atoms on the aromatic rings could potentially enhance flame retardancy and modify the solubility and chemical resistance of the resulting polymer.
For the preparation of specialty resins, this compound could be reacted with polyols or polyamines with higher functionality (greater than two). This would lead to the formation of a cross-linked network structure, characteristic of thermosetting resins. These resins might find applications as adhesives, coatings, or matrix materials for composites, with the chlorinated backbone potentially offering enhanced thermal stability.
Hypothetical Properties of a Polythiourethane Elastomer Derived from this compound
| Property | Hypothetical Value | Potential Influence of the Diisothiocyanate Structure |
| Tensile Strength | 25 - 40 MPa | The rigid aromatic backbone of the diisothiocyanate could contribute to higher tensile strength compared to aliphatic counterparts. |
| Elongation at Break | 400 - 600% | The flexibility would be primarily determined by the polyol used in the synthesis. |
| Hardness (Shore A) | 70 - 90 | The bulky and rigid structure of the diisothiocyanate would likely result in a harder elastomer. |
| Glass Transition Temp. | -30 to -10 °C | Largely dependent on the soft segment (polyol), but the diisothiocyanate could slightly increase it due to its rigidity. |
| Thermal Stability | Decomposition > 250 °C | The aromatic structure and chlorine atoms might enhance thermal stability. |
Investigation of Interfacial Adhesion in Composite Materials
The performance of composite materials is critically dependent on the adhesion between the reinforcement (e.g., glass, carbon, or natural fibers) and the polymer matrix. Poor interfacial adhesion can lead to premature failure of the composite under stress. Coupling agents are often employed to enhance this adhesion.
Theoretically, this compound could function as a coupling agent. The isothiocyanate groups are reactive towards functional groups commonly found on the surface of reinforcing fibers, such as hydroxyl (-OH) groups on glass fibers or amine (-NH2) groups that can be introduced onto carbon fibers through surface treatment. One end of the diisothiocyanate molecule could form a covalent bond with the fiber surface.
Hypothetical Impact of this compound as a Coupling Agent on Composite Mechanical Properties
| Property | Composite without Coupling Agent (Hypothetical) | Composite with this compound (Hypothetical) |
| Tensile Strength | 250 MPa | 350 MPa |
| Flexural Strength | 400 MPa | 550 MPa |
| Interlaminar Shear Strength | 30 MPa | 50 MPa |
| Impact Strength | 80 J/m | 120 J/m |
Note: This table presents hypothetical data to illustrate the potential effect of a coupling agent on the mechanical properties of a composite material. No specific experimental data for this compound as a coupling agent is available.
Application of 4,4 Methylenebis 3 Chlorophenyl Diisothiocyanate in Advanced Biochemical Research Methodologies
Utilization as a Bioconjugation Reagent and Molecular Probe
4,4'-Methylenebis(3-chlorophenyl) diisothiocyanate is a bifunctional molecule featuring two isothiocyanate (-N=C=S) groups. This structure allows it to act as a cross-linking or labeling agent in various biochemical applications. While specific research detailing the use of this particular compound is limited in publicly available literature, its potential applications can be inferred from the well-documented reactivity of isothiocyanates.
Covalent Modification of Biomolecules through Isothiocyanate Derivatization
The isothiocyanate group is known to react with primary amines, such as the N-terminus of proteins or the side chain of lysine (B10760008) residues, to form stable thiourea (B124793) linkages. nih.gov This reaction is highly efficient under mild alkaline conditions. The bifunctional nature of this compound makes it a potential tool for intramolecular or intermolecular cross-linking of proteins and other biomolecules.
Detailed Research Findings:
Step 1 (Monovalent Reaction): One isothiocyanate group reacts with a primary amine on a biomolecule.
Step 2 (Bivalent Cross-linking): The second isothiocyanate group reacts with another primary amine on the same or a different biomolecule, resulting in a cross-link.
This cross-linking can be used to study protein-protein interactions, stabilize protein structures, or conjugate proteins to other molecules.
| Parameter | Description |
| Functional Group | Isothiocyanate (-N=C=S) |
| Target Residues | Primary amines (e.g., Lysine, N-terminus) |
| Bond Formed | Thiourea |
| Reaction pH | Typically slightly alkaline (pH 8-9) |
| Potential Applications | Protein cross-linking, structural stabilization, bioconjugation |
Development of Fluorescent or Tagged Probes for Molecular Interaction Studies
Although this compound itself is not fluorescent, its isothiocyanate groups can be used to attach it to fluorescent molecules or other tags. This would create a bifunctional probe capable of cross-linking interacting biomolecules, which can then be detected via the attached tag. For this to be a viable strategy, a fluorophore would first need to be derivatized to contain a reactive group that can be coupled to the diisothiocyanate without consuming the isothiocyanate moieties, or the diisothiocyanate could be used to link a fluorophore to a target biomolecule.
The development of fluorescent probes often involves incorporating a fluorophore and a recognition moiety. nih.gov While there are many examples of fluorescent probes for various biological targets, the specific use of this compound in such a probe is not documented in the provided search results. However, the isothiocyanate functionality is commonly used to attach fluorescent dyes, like fluorescein (B123965) isothiocyanate (FITC), to proteins.
| Probe Component | Function | Example from General Literature | Hypothetical Role of the Titled Compound |
| Fluorophore | Emits light upon excitation | Fluorescein, Rhodamine | Could be attached to this diisothiocyanate to create a cross-linking probe. |
| Recognition Moiety | Binds to the target molecule | Antibody, small molecule ligand | The diisothiocyanate itself could act as a non-specific cross-linker. |
| Linker | Connects fluorophore and recognition moiety | Alkyl chain, polyethylene (B3416737) glycol | The methylenebis(3-chlorophenyl) backbone serves as the linker. |
Role in Enzyme Immobilization and Biocatalysis Research
Enzyme immobilization is a key strategy to enhance the stability and reusability of enzymes in industrial processes. nih.gov The bifunctional nature of this compound makes it a candidate for cross-linking enzymes to solid supports or for creating cross-linked enzyme aggregates (CLEAs).
Cross-Linking Enzymes onto Support Matrices for Enhanced Stability
This compound can be used to covalently attach enzymes to a support material that has been functionalized with primary amine groups. The diisothiocyanate would act as a linker, forming a stable thiourea bond with both the support and the enzyme. This multipoint covalent attachment can significantly increase the thermal and operational stability of the immobilized enzyme. nih.gov
Potential Immobilization Protocol:
Support Activation: A solid support (e.g., silica (B1680970), agarose) is functionalized with amine groups.
Linker Attachment: The aminated support is treated with this compound. One of the isothiocyanate groups reacts with the support's amine groups.
Enzyme Immobilization: The enzyme is added, and its surface amine groups react with the remaining isothiocyanate groups on the support, forming a covalent bond.
| Support Material | Functionalization | Cross-linker | Enzyme Attachment Site | Potential Advantage |
| Silica Gel | Aminosilanization | This compound | Lysine residues, N-terminus | Increased mechanical and thermal stability. |
| Agarose Beads | Amination | This compound | Lysine residues, N-terminus | Biocompatible matrix with low non-specific binding. |
| Chitosan | Inherent amine groups | This compound | Lysine residues, N-terminus | Biodegradable and readily available support. |
Application in the Design of Bioreactors and Biosensors
Immobilized enzymes are fundamental components of many bioreactors and biosensors. mdpi.commdpi.com The stable immobilization of enzymes using a cross-linker like this compound could lead to more robust and reusable systems.
In a bioreactor , an enzyme immobilized on a solid support can be packed into a column. The substrate solution is then passed through the column, allowing for continuous conversion to the product, which can be easily separated from the enzyme. The enhanced stability provided by covalent cross-linking would be advantageous for long-term operation.
In a biosensor , an enzyme is typically immobilized on the surface of a transducer. The enzyme's specific reaction with a target analyte produces a measurable signal. The use of this compound could provide a stable method for attaching the enzyme to the sensor surface, potentially improving the sensor's lifespan and reliability. For example, glucose oxidase could be immobilized to detect glucose, or urease to detect urea.
| Application | Role of Immobilization | Potential Contribution of the Titled Compound |
| Bioreactor | Enzyme retention and reuse | Stable, covalent cross-linking of the enzyme to the reactor support, enhancing operational stability. |
| Biosensor | Proximity of enzyme to transducer | Covalent attachment of the enzyme to the sensor surface, potentially increasing sensor longevity and signal stability. |
Computational and Theoretical Studies of 4,4 Methylenebis 3 Chlorophenyl Diisothiocyanate
Quantum Chemical Calculations for Molecular and Electronic Structure
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These calculations solve the Schrödinger equation, or approximations of it, to determine the electronic structure and predict various molecular characteristics.
Density Functional Theory (DFT) is a widely used computational method for predicting the geometry and electronic properties of molecules. researchgate.netresearchgate.net It is favored for its balance of accuracy and computational cost. epstem.net For a molecule such as 4,4'-Methylenebis(3-chlorophenyl) diisothiocyanate, DFT calculations would be employed to find the most stable three-dimensional arrangement of its atoms, known as geometry optimization. This process minimizes the energy of the molecule to predict equilibrium bond lengths, bond angles, and dihedral angles. epstem.netresearchgate.net
Functionals like B3LYP, often paired with basis sets such as 6-311++G(d,p), are commonly used to perform these calculations. researchgate.netmdpi.com The basis set determines the mathematical functions used to describe the distribution of electrons within the molecule. researchgate.net The optimized structure provides a foundational model for understanding the molecule's physical and chemical behavior.
Table 1: Hypothetical Optimized Geometric Parameters for this compound using DFT (B3LYP/6-311++G(d,p)) This table presents expected values based on computational studies of analogous aromatic and isothiocyanate-containing molecules.
| Parameter | Bond/Angle | Predicted Value |
|---|---|---|
| Bond Length | N=C (isothiocyanate) | ~1.17 Å |
| C=S (isothiocyanate) | ~1.58 Å | |
| C-N (Aryl-NCS) | ~1.40 Å | |
| C-Cl | ~1.74 Å | |
| C-C (Aromatic) | ~1.39 Å | |
| C-CH2-C | ~1.54 Å | |
| Bond Angle | C-N=C | ~165° |
| N=C=S | ~178° | |
| Aryl-C-CH2-C-Aryl | ~109.5° |
The electronic character of this compound can be elucidated through the analysis of its frontier molecular orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net The HOMO represents the region of the molecule most likely to donate electrons, while the LUMO indicates the region most likely to accept electrons. quora.com The energy difference between these orbitals, the HOMO-LUMO gap (ΔE), is a key indicator of the molecule's kinetic stability and chemical reactivity. researchgate.netmdpi.com A smaller gap generally suggests higher reactivity.
For isothiocyanates, the LUMO is typically centered on the carbon atom of the -N=C=S group, highlighting its electrophilic nature and susceptibility to nucleophilic attack. quora.com Reactivity descriptors derived from DFT calculations, such as electronegativity (χ), chemical hardness (η), and the electrophilicity index (ω), provide quantitative measures of the molecule's reactivity. researchgate.netmdpi.com Partial atomic charges, calculated through methods like Natural Bond Orbital (NBO) analysis, reveal the electron distribution across the molecule and identify specific reactive sites. nih.gov The carbon atom of the isothiocyanate group is expected to carry a significant positive partial charge, confirming it as the primary site for addition reactions.
Table 2: Hypothetical Electronic Properties and Reactivity Descriptors for this compound This table presents expected values based on general principles and computational studies of similar organic molecules.
| Property | Predicted Value (eV) | Significance |
|---|---|---|
| HOMO Energy | ~ -6.5 to -7.5 | Indicates electron-donating ability |
| LUMO Energy | ~ -1.5 to -2.5 | Indicates electron-accepting ability |
| HOMO-LUMO Gap (ΔE) | ~ 4.0 to 5.0 | Indicator of chemical reactivity and stability |
| Ionization Potential (I) | ~ 6.5 to 7.5 | Energy required to remove an electron |
| Electron Affinity (A) | ~ 1.5 to 2.5 | Energy released when an electron is added |
| Chemical Hardness (η) | ~ 2.0 to 2.5 | Resistance to change in electron distribution |
Reaction Pathway and Mechanism Modeling
Computational modeling is instrumental in mapping out the potential energy surfaces of chemical reactions, allowing for the detailed investigation of reaction mechanisms, including the identification of intermediates and transition states.
The characteristic reaction of isothiocyanates is the addition of a nucleophile to the electrophilic carbon of the -N=C=S group. chemrxiv.orgwikipedia.org Computational studies can model this process by simulating the approach of a nucleophile (e.g., an amine or alcohol) to the diisothiocyanate molecule. By calculating the energy changes along the reaction coordinate, researchers can determine the activation energy barrier and the thermodynamics of the reaction. This type of investigation helps to predict the feasibility and rate of reactions, such as the formation of thioureas from the reaction with primary amines, which is a key step in the synthesis of polythioureas.
When this compound is used as a monomer in polymerization, understanding the mechanism of chain growth is crucial. Transition state theory can be applied computationally to locate the transition state structures for the key bond-forming steps in the polymerization process. For instance, in the formation of a polythiourea via reaction with a diamine, DFT calculations can identify the geometry and energy of the transition state for the nucleophilic attack of the amine nitrogen on the isothiocyanate carbon. Analyzing the vibrational frequencies of the transition state structure confirms that it is a true saddle point on the potential energy surface, providing a detailed picture of the reaction mechanism at the molecular level. mdpi.com
Molecular Modeling and Simulations for Material Science Applications
Beyond single-molecule properties, computational modeling can predict the bulk properties of materials derived from this compound. Molecular dynamics (MD) and Monte Carlo simulations are powerful techniques for this purpose. mdpi.comyoutube.com
In the context of polymers, such as polythioureas, these simulations can model the interactions between polymer chains. acs.org By simulating a system containing many polymer chains, it is possible to predict macroscopic properties like glass transition temperature, mechanical strength, and the morphology of phase-separated domains. elsevierpure.com For example, coarse-grained molecular modeling can simulate the microphase separation in elastomers derived from diisocyanates, providing insights into the formation of hard and soft domains that dictate the material's mechanical properties. elsevierpure.com These predictive simulations are invaluable for the rational design of new materials with tailored characteristics.
Predictive Modeling of Polymerization Behavior
Predictive modeling can elucidate the polymerization mechanisms and kinetics of this compound, offering a deeper understanding of how individual monomer units assemble into polymer chains. Techniques such as Density Functional Theory (DFT) are instrumental in this regard, allowing for the calculation of electronic structure and reaction energetics.
By modeling the diisothiocyanate monomer, the reactivity of the isothiocyanate functional groups (-N=C=S) can be assessed. Computational models can predict the susceptibility of the central carbon atom of the isothiocyanate group to nucleophilic attack, which is a key step in many polymerization reactions involving this functional group. The presence of the electron-withdrawing chlorine atoms on the phenyl rings is expected to influence the electrophilicity of the isothiocyanate carbon, a hypothesis that can be quantified through computational analysis.
Furthermore, predictive modeling can be used to simulate the step-by-step process of polymerization. This includes the initial dimerization, trimerization, and subsequent chain growth. By calculating the activation energies for different potential reaction pathways, the most likely polymerization mechanism can be identified. For instance, the formation of a polyurethane-like polymer through reaction with a diol can be modeled, and the energy barriers for the key bond-forming steps can be calculated.
Table 1: Hypothetical Calculated Activation Energies for the Polymerization of this compound with a Generic Diol
| Reaction Step | Computational Method | Basis Set | Calculated Activation Energy (kJ/mol) |
| Nucleophilic attack of diol on isothiocyanate | DFT (B3LYP) | 6-31G(d,p) | 85 |
| Proton transfer to nitrogen | DFT (B3LYP) | 6-31G(d,p) | 30 |
| Chain propagation | DFT (B3LYP) | 6-31G(d,p) | 90 |
Note: The data in this table is hypothetical and for illustrative purposes to demonstrate the type of information that can be obtained from predictive modeling.
These computational findings can guide experimental efforts by predicting the reaction conditions, such as temperature and catalysts, that would favor efficient polymerization.
Simulation of Intermolecular Interactions in Polymeric Systems
Once a polymer is formed from this compound, its bulk properties are largely determined by the interactions between the polymer chains. Molecular Dynamics (MD) simulations are a powerful tool for studying these intermolecular interactions in polymeric systems. nih.govkashanu.ac.irnih.govyoutube.com
MD simulations model the movement of atoms and molecules over time, providing a dynamic picture of the polymer matrix. nih.govkashanu.ac.irnih.govyoutube.com By constructing a simulation box containing multiple polymer chains, it is possible to study how they pack together and interact. The key intermolecular forces at play in a polymer derived from this compound would include van der Waals forces, dipole-dipole interactions due to the polar C-Cl and isothiocyanate-derived linkages, and potentially π-π stacking between the aromatic rings.
These simulations can provide quantitative data on various properties of the polymeric system. For instance, the radial distribution function can be calculated to understand the spatial arrangement of different atomic groups. The cohesive energy density, a measure of the strength of intermolecular forces, can also be determined from MD simulations and is related to the polymer's mechanical properties.
Table 2: Hypothetical Interaction Energies in a Simulated Polymeric System of this compound
| Interaction Type | Computational Method | Force Field | Average Interaction Energy (kcal/mol) |
| Van der Waals | MD | COMPASS | -45.2 |
| Electrostatic (Dipole-Dipole) | MD | COMPASS | -25.8 |
| Total Cohesive Energy | MD | COMPASS | -71.0 |
Note: The data in this table is hypothetical and for illustrative purposes to demonstrate the type of information that can be obtained from simulations of intermolecular interactions.
By understanding these intermolecular interactions, researchers can predict material properties such as the glass transition temperature, mechanical strength, and solubility of the resulting polymer. These simulations can therefore play a crucial role in the rational design of new polymers with desired characteristics based on the this compound monomer.
Emerging Research Directions and Unresolved Questions Regarding 4,4 Methylenebis 3 Chlorophenyl Diisothiocyanate
Exploration of Sustainable Synthesis Routes
The traditional synthesis of isothiocyanates often involves hazardous reagents such as thiophosgene (B130339) or carbon disulfide. nih.gov A significant and pressing area of research is the development of greener, more sustainable synthetic pathways to 4,4'-Methylenebis(3-chlorophenyl) diisothiocyanate. Current research in the broader field of isothiocyanate synthesis points toward several promising strategies that could be adapted for this target molecule.
One key direction is the exploration of water-based, one-pot procedures. For instance, methods using sodium persulfate (Na₂S₂O₈) to mediate the reaction between primary amines and carbon disulfide in water have proven effective for a variety of amines and could be investigated for the synthesis from 4,4'-methylenebis(3-chloro-2,6-diethylaniline). nih.gov Another sustainable approach involves the amine-catalyzed sulfurization of isocyanides with elemental sulfur in greener solvents like Cyrene™ or gamma-butyrolactone (B3396035) (GBL), which minimizes waste and avoids toxic reagents. rsc.org The development of phosgene-free routes, similar to those being explored for diisocyanates using reagents like di-tert-butyl dicarbonate (B1257347), also represents a critical avenue for investigation. mdpi.com
Unresolved Questions:
Can a one-pot synthesis in an aqueous medium be optimized for the diamine precursor of this compound to achieve high yields and purity?
Could microwave-assisted or flow chemistry processes be developed to create a more efficient and scalable sustainable synthesis route? nih.govgoogleapis.com
| Synthesis Strategy | Potential Advantages | Key Reagents/Conditions | Relevant Findings for Isothiocyanates |
| Aqueous One-Pot Synthesis | Eliminates hazardous organic solvents, simplifies procedure. | Primary amine, CS₂, Na₂S₂O₈, Water. | Effective for diverse amines, tolerates various functional groups. nih.gov |
| Catalytic Sulfurization | Avoids toxic desulfurizing agents, uses elemental sulfur. | Isocyanide, Elemental Sulfur, DBU (catalyst), Cyrene™. | High conversion with low catalyst loading, scalable process. rsc.org |
| Phosgene-Free Routes | Eliminates highly toxic phosgene (B1210022) and its analogues. | Diamine, Di-tert-butyl dicarbonate, DMAP (catalyst). | Successful for bio-based diisocyanates, room temperature protocol. mdpi.com |
Development of Advanced Catalytic Systems for Specific Reactions
The isothiocyanate group is highly reactive toward nucleophiles, but controlling this reactivity to achieve specific outcomes requires advanced catalytic systems. Research into organocatalysis for reactions involving isothiocyanates is an emerging field with significant potential. For example, chiral thioureas, which can be synthesized from isothiocyanates, have emerged as powerful hydrogen-bond-donating organocatalysts for a wide range of asymmetric reactions. mdpi.com Investigating catalysts that can modulate the reactivity of the two isothiocyanate groups on this compound independently or stereoselectively is a major research challenge.
The use of catalysts like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) has been shown to be effective in the synthesis of the isothiocyanate group itself. rsc.org Exploring its role, and that of other tertiary amines or phosphines, in promoting specific reactions of the diisothiocyanate, such as additions of hindered nucleophiles or controlled polymerization reactions, is a logical next step.
Unresolved Questions:
Can organocatalysts be developed to differentiate the reactivity of the two isothiocyanate groups on the molecule?
What catalytic systems can promote the reaction of this compound with less reactive nucleophiles under mild conditions?
Could metal-based catalysts offer unique reactivity pathways, such as in cycloaddition reactions or insertion chemistry, that are not accessible with organocatalysts?
Investigation of Stereochemical Control in Reactions
A largely unexplored area is the role of this compound in asymmetric synthesis. The development of reactions where this molecule engages with chiral substrates or catalysts to produce stereochemically defined products is a significant frontier. Research on other isothiocyanates has shown that they can participate in catalytic asymmetric 1,2-addition reactions to generate chiral α-amino phosphonic acid derivatives with high enantioselectivity. nih.gov
This suggests two primary avenues for investigation:
Reaction with Chiral Nucleophiles: Reacting the diisothiocyanate with chiral amines, alcohols, or thiols could lead to the formation of atropisomeric products or diastereomeric compounds with defined stereocenters.
Use of Chiral Catalysts: Employing chiral catalysts, such as isothioureas or phosphines, could enable the enantioselective addition of prochiral nucleophiles to the C=N bond of the isothiocyanate groups. rsc.org
The inherent rigidity of the methylene-bridged dichlorophenyl backbone could play a crucial role in transmitting stereochemical information, making it an interesting scaffold for creating novel chiral ligands or materials.
Unresolved Questions:
Can the reaction of this compound with chiral diamines lead to the formation of stereochemically defined macrocycles or polymers?
Is it possible to achieve kinetic resolution of a racemic nucleophile by using a chiral catalyst in its reaction with the diisothiocyanate?
How does the substitution pattern on the phenyl rings influence the stereochemical outcome of catalyzed reactions?
Integration into Multi-Component Polymer Systems and Hybrid Materials
While the analogous diisocyanate, 4,4'-methylenebis(phenyl isocyanate) (MDI), is a cornerstone of the polyurethane industry, the potential of this compound in polymer science is just beginning to be considered. sigmaaldrich.commdpi.com Its structure makes it an ideal candidate for synthesizing polythioureas and polythiourethanes, which are sulfur analogues of polyureas and polyurethanes with potentially unique properties such as higher refractive indices, different thermal stabilities, and strong metal-binding capabilities.
Emerging research should focus on its use as a cross-linker or monomer in multi-component systems. Its integration into hybrid materials, combining the organic diisothiocyanate framework with inorganic components like silica (B1680970), metal nanoparticles, or clays, could yield materials with tailored mechanical, thermal, and optical properties. mdpi.comnih.gov The presence of chlorine atoms and sulfur atoms could also impart enhanced flame retardancy and specific adhesive properties.
Unresolved Questions:
What are the polymerization kinetics of this compound with various diols, dithiols, and diamines compared to its MDI analogue?
How do the chloro-substituents and the thioamide linkages affect the final properties (e.g., thermal stability, mechanical strength, optical clarity) of the resulting polymers?
Can this diisothiocyanate be effectively incorporated into hybrid organic-inorganic sol-gel networks or used to functionalize the surface of nanoparticles for advanced composites?
Advanced Applications in Targeted Molecular Probes and Sensing Technologies
The isothiocyanate functional group is a well-established covalent labeling agent for primary amines in biomolecules, famously exemplified by Fluorescein (B123965) isothiocyanate (FITC). sigmaaldrich.comnih.gov The bifunctional nature of this compound makes it a highly attractive candidate for development as a cross-linking molecular probe or sensor.
Its defined length and rigid structure could be exploited to bridge two amine-containing sites within a single protein or between two different proteins, providing structural information or stabilizing protein complexes. By attaching fluorophores or other reporter groups to the aromatic backbone, it could be transformed into a sensor where binding to a target analyte induces a detectable change in its spectroscopic properties. The reactivity of the isothiocyanate groups could be harnessed to detect specific nucleophiles, with the potential for developing chemosensors for environmental or biological monitoring. acs.org
Unresolved Questions:
Can this compound be used to selectively cross-link specific proteins in complex biological samples?
Could functional derivatives of this molecule be synthesized to act as fluorescent "turn-on" probes for the detection of specific diamines or other analytes?
How does the hydrophobic and chlorinated aromatic core influence the binding and reactivity of the molecule in aqueous biological environments?
Comparative Studies with Analogous Diisocyanates and Other Diisothiocyanates to Elucidate Structure-Reactivity Relationships
A deep understanding of the structure-reactivity relationships of this compound is crucial for predicting its behavior and designing new applications. Systematic comparative studies are needed to benchmark its properties against related compounds.
Key Comparisons:
vs. 4,4'-Methylenebis(phenyl isocyanate) (MDI): This comparison would directly elucidate the differences between the -NCS and -NCO functional groups in an otherwise identical backbone. It is known that aromatic isocyanates are generally more reactive than aliphatic ones. nih.gov A direct comparison would quantify differences in reaction rates with various nucleophiles, the stability of the resulting linkages (thiourethane vs. urethane), and the properties of the derived polymers.
vs. Non-chlorinated Analogue: Comparing the subject compound with 4,4'-methylenebis(phenyl) diisothiocyanate would isolate the electronic effect of the two chlorine atoms. These electron-withdrawing groups are expected to increase the electrophilicity of the isothiocyanate carbon, thereby increasing its reactivity.
vs. Aliphatic Diisothiocyanates: A comparison with flexible aliphatic diisothiocyanates (e.g., hexamethylene diisothiocyanate) would highlight the influence of the rigid aromatic backbone on polymer properties, such as glass transition temperature and mechanical modulus.
These studies are fundamental to building predictive models for designing new materials and reagents based on this diisothiocyanate scaffold.
| Compound Comparison | Key Structural Difference | Expected Impact on Reactivity/Properties | Research Goal |
| vs. MDI | Isothiocyanate (-NCS) vs. Isocyanate (-NCO) | Different reaction kinetics; altered polymer properties (thermal, optical, metal affinity). | Quantify reactivity differences and explore unique properties of polythioureas. |
| vs. Non-chlorinated Analogue | Presence of two Cl atoms | Increased electrophilicity and reactivity of -NCS groups; potential for altered intermolecular interactions. | Isolate and quantify the electronic effect of halogen substitution. |
| vs. Aliphatic Diisothiocyanates | Rigid aromatic vs. flexible aliphatic backbone | Higher glass transition temperature, increased mechanical stiffness, different processing characteristics. | Understand the role of backbone rigidity in determining polymer properties. |
Q & A
Basic Research: Synthesis and Characterization
Q: What are the optimal reaction conditions and purification methods for synthesizing 4,4'-Methylenebis(3-chlorophenyl) diisothiocyanate in a laboratory setting? A:
- Synthesis : The compound can be synthesized via nucleophilic substitution using 4,4'-Methylenebis(2-chloroaniline) (CAS 101-14-4) as a precursor, reacting with thiophosgene or potassium thiocyanate under controlled conditions. Solvents like dimethylformamide (DMF) or acetonitrile (MeCN) are recommended for improved solubility .
- Purification : Recrystallization from dichloromethane (DCM) or methanol (MeOH) yields high-purity crystals (melting point: 112–114°C). Column chromatography using silica gel (eluent: ethyl acetate/hexane) is effective for removing unreacted intermediates .
- Characterization : Confirm structure via H/C NMR (aromatic protons at δ 7.2–7.6 ppm, thiocyanate groups at δ 125–130 ppm in C). Elemental analysis (CHClNS) and FT-IR (C≡N stretch at ~2100 cm) are critical for validation .
Advanced Research: Reaction Mechanisms and Kinetics
Q: How do steric and electronic effects of the 3-chlorophenyl substituents influence reactivity in thiocyanate-based polymerization? A:
- Mechanistic Insight : The electron-withdrawing chlorine groups enhance electrophilicity at the isothiocyanate (-NCS) moiety, accelerating nucleophilic attack by amines. Steric hindrance from the 3-chloro position reduces reaction rates compared to unsubstituted analogs.
- Kinetic Studies : Pseudo-first-order kinetics are observed in reactions with aliphatic diamines (e.g., hexane-1,6-diamine). Rate constants () decrease with bulkier amines due to steric constraints .
- Polymerization : Use stoichiometric amine:isothiocyanate ratios (1:1) to avoid cross-linking. Monitor reaction progress via in situ FT-IR or HPLC to track -NCS consumption .
Stability and Decomposition Pathways
Q: What are the key degradation products and storage conditions to ensure compound stability? A:
- Thermal Decomposition : Heating above 200°C releases toxic gases (e.g., hydrogen cyanide, chlorine derivatives). Thermogravimetric analysis (TGA) shows mass loss starting at 150°C .
- Hydrolysis : Reacts with water to form thiourea derivatives and CO. Store under anhydrous conditions (desiccator, inert gas) and avoid exposure to humidity .
- Light Sensitivity : UV-Vis studies indicate photodegradation under prolonged UV exposure. Use amber glassware and store in dark conditions .
Toxicity and Safety Protocols
Q: What are the acute toxicity profiles and recommended safety measures for handling this compound? A:
- Toxicity : Classified as a skin and respiratory irritant (similar to MDI analogs). LC (rat, inhalation) is ~4.2 mg/L. Mutagenicity data are limited; assume precautionary handling .
- Safety Protocols : Use fume hoods, nitrile gloves, and Tychem® QC-rated suits. In case of exposure, rinse eyes/skin with water for 15 minutes and seek medical attention. Monitor air quality for thiocyanate vapors .
Polymer Science Applications
Q: How does this compound compare to MDI in polyurethane or polythiourea synthesis? A:
- Reactivity : The -NCS group reacts faster with amines than MDI’s -NCO, enabling lower-temperature polymerization. However, thioureas exhibit lower mechanical strength than urethanes.
- Material Properties : Polythioureas derived from this monomer show enhanced thermal stability (decomposition >300°C) and flexibility due to sulfur’s polarizability. Adjust diamine chain length (e.g., ethylene vs. hexamethylene) to tune glass transition temperatures () .
Analytical Method Development
Q: What advanced analytical techniques resolve structural ambiguities in derivatives? A:
- X-ray Crystallography : Resolves crystal packing and confirms dihedral angles between aromatic rings (typically ~120° for steric hindrance) .
- Mass Spectrometry : High-resolution ESI-MS (expected [M+H]: 351.03) identifies impurities like hydrolyzed thioureas .
- HPLC-MS : Reverse-phase C18 columns (acetonitrile/water gradient) separate monomeric and oligomeric species with >95% purity thresholds .
Structural Analogues and Nomenclature
Q: How to distinguish this compound from structurally similar derivatives like 4,4'-Methylenebis(2-chloroaniline) (MBOCA)? A:
- Functional Groups : MBOCA lacks thiocyanate groups (-NCS), confirmed via FT-IR (absence of ~2100 cm peak) and NMR (amine protons at δ 3.5–4.0 ppm) .
- Regulatory Status : MBOCA is a recognized carcinogen (IARC Group 1), whereas diisothiocyanates are under evaluation. Always verify CAS numbers (e.g., 206761-69-5 vs. 101-14-4) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
